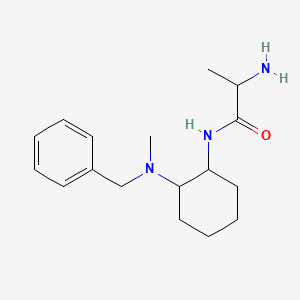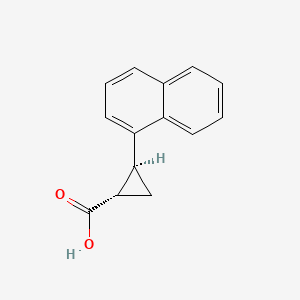
(1S,2S)-2-(Naphthalen-1-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans: is a chiral cyclopropane derivative featuring a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Naphthalene Introduction: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or the naphthalene moiety are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of novel materials with unique structural and electronic properties.
作用机制
The mechanism of action of rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
相似化合物的比较
Similar Compounds
- rac-(1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(biphenyl)cyclopropane-1-carboxylic acid, trans
- rac-(1R,2R)-2-(anthracen-1-yl)cyclopropane-1-carboxylic acid, trans
Uniqueness
rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1S,2S)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m1/s1 |
InChI 键 |
YQPCJQVAXDLWGR-OLZOCXBDSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


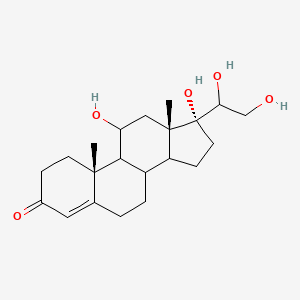
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
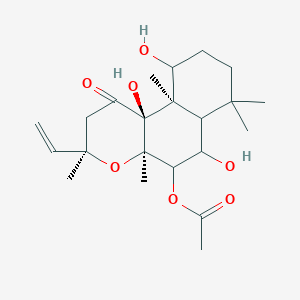
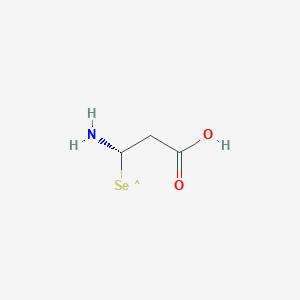
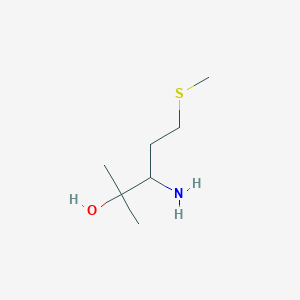
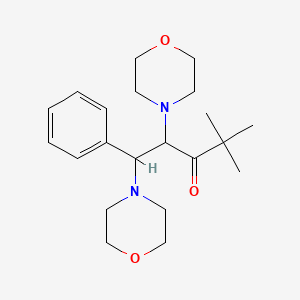
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)
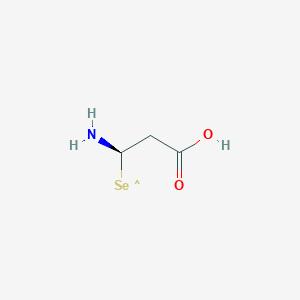
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
